Isograyanotoxin II
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-9-ene-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h12-16,21-25H,5-9H2,1-4H3/t12-,13+,14+,15-,16-,18-,19+,20+/m1/s1 |
InChI Key |
LLNZGRNLXLQFAC-KLKQSVAXSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@H]([C@@]2(C[C@H]([C@]4([C@H]1C[C@@H](C4(C)C)O)O)O)C[C@@]3(C)O)O |
Canonical SMILES |
CC1=C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources and Distribution
Grayananes, the core structure of grayanotoxins, are produced by certain species within the Ericaceae family. wikidata.org This is a large and diverse family of flowering plants, encompassing approximately 4,250 known species across 124 genera, distributed globally on all continents except Antarctica. nih.gov Ericaceae plants are commonly found in acidic and infertile growing conditions. nih.gov
Ericaceae Family Genera: Leucothoe and Rhododendron
Among the genera within the Ericaceae family known to contain grayanotoxins, Leucothoe and Rhododendron are particularly notable. wikidata.orguni.lu Rhododendron is a very large genus, comprising over 1,000 species. wikidata.org
Specific Plant Species as Major Sources
Isograyanotoxin II has been specifically isolated from the leaves of Leucothoe grayana. Beyond Leucothoe grayana, other species within the Ericaceae family are recognized sources of grayanotoxins. For instance, Rhododendron ponticum, Rhododendron luteum, and Rhododendron ferrugineum are significant sources of grayananes that can accumulate in honey. wikidata.org Rhododendron micranthum has been investigated for its diterpenoid content, including secograyanane skeletons. Rhododendron dauricum also contains grayanane diterpenoids. Additionally, Pieris formosa is known to contain grayanoids and diterpenoids, with iso-grayanotoxin II being reported to show analgesic effects in studies on this species. uni.lu
Advanced Extraction and Purification Techniques
The isolation of natural compounds like this compound from plant matrices involves a series of extraction and purification steps. The goal of sample preparation is to separate and enrich the target analytes from the complex biological matrix, which is crucial for improving the sensitivity, selectivity, speed, and accuracy of subsequent analysis.
Chromatographic Separation Methods (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are widely employed for the separation and purification of grayanotoxins from plant extracts. High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate, identify, and quantify compounds, particularly effective for non-volatile or thermally unstable molecules such as diterpenoids.
Liquid Chromatography-Mass Spectrometry (LC-MS), and its tandem version LC-MS/MS, combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This coupled technique is highly valuable for analyzing complex mixtures, offering high sensitivity and selectivity for the identification and quantification of compounds, including trace or minor components. LC-MS analysis has been utilized in the examination of isolated fragments of grayanotoxin-III.
Sample Preparation and Enrichment Strategies
Sample preparation is a critical initial step in the process of isolating natural products from solid plant matrices. Various extraction techniques are utilized, ranging from traditional methods like maceration, leaching, and Soxhlet extraction to more advanced techniques such as Ultrasound Assisted Extraction (UAE), Microwave Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE). Solid-phase extraction (SPE) is another technique frequently used for sample preparation and purification, particularly for processing aqueous samples and cleaning up specific fractions. Enrichment strategies are also employed during sample preparation to concentrate the target analytes and reduce the impact of other matrix components.
Structural Characterization and Elucidation Approaches
Spectroscopic Methods for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Mass Spectrometry (MS) Applications in Diterpenoid Characterization
Table 1: Predicted Collision Cross Section (CCS) Values for Isograyanotoxin II Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 353.23226 | 185.7 |
| [M+Na]+ | 375.21420 | 193.2 |
| [M-H]- | 351.21770 | 186.5 |
| [M+NH4]+ | 370.25880 | 209.2 |
| [M+K]+ | 391.18814 | 187.6 |
| [M+H-H2O]+ | 335.22224 | 184.3 |
| [M+HCOO]- | 397.22318 | 191.4 |
| [M+CH3COO]- | 411.23883 | 193.8 |
| [M+Na-2H]- | 373.19965 | 185.9 |
| [M]+ | 352.22443 | 180.7 |
| [M]- | 352.22553 | 180.7 |
X-ray Crystallographic Analysis of this compound and Related Grayananes
Quantum Chemical Calculations in Structural Elucidation
Biosynthetic Pathways and Precursors
General Biogenetic Origins of Grayanane Diterpenoids (e.g., ent-kaurane skeleton)
Grayanane diterpenoids are biogenetically derived from the ent-kaurane skeleton. beilstein-journals.orgthaiscience.inforesearchgate.netmdpi.com Ent-kaurane is a tetracyclic diterpene that serves as a crucial precursor in the biosynthesis of various diterpenoids in plants. mdpi.comrsc.org The conversion of the ent-kaurane skeleton to the grayanane skeleton involves an oxidative rearrangement. beilstein-journals.orgresearchgate.net This highlights the central role of ent-kaurane-type diterpenes in the complex chemical pathways leading to grayanane structures. mdpi.com
Proposed Enzymatic Steps in Isograyanotoxin II Biosynthesis
While specific enzymatic steps leading directly to this compound are not extensively detailed in the provided search results, the biosynthesis of grayananes in general involves enzymatic oxidation of the grayanane skeleton, primarily catalyzed by cytochromes P450 (CYP) enzymes. beilstein-journals.orgresearchgate.net The diversity observed in grayanane structures is generated through these enzymatic oxidation processes. beilstein-journals.orgresearchgate.net Biosynthesis in biological contexts involves multi-step, enzyme-catalyzed processes where nutrients are converted into more complex products. wikipedia.org Enzymatic reactions are fundamental to biosynthetic pathways, including those for various natural products. nih.govnih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to the Grayanane Skeleton
The total synthesis of the grayanane skeleton is a significant challenge in organic chemistry due to its fused tetracyclic structure and multiple stereocenters. Over the past five decades, several research groups have contributed to the development of strategies for constructing this framework. Early approaches often employed linear cyclization strategies. bc.edunih.gov More recent efforts have focused on developing concise, enantioselective, and divergent total syntheses. researchgate.netchinesechemsoc.org
Key strategies in grayanane total synthesis include the use of intramolecular Pauson-Khand reactions to construct the 7,5-bicyclic ring system and Ni-catalyzed α-vinylation reactions to assemble the bicyclo[3.2.1]octane core. nih.govresearchgate.netchinesechemsoc.org Convergent strategies, which involve synthesizing key fragments separately and then coupling them, have also been explored to address the stereochemical complexities and enable the synthesis of grayanane analogs. bc.edunih.gov
Notable total syntheses have been reported for various grayanane diterpenoids, including grayanotoxin III, principinol E, and rhodomollein XX. researchgate.netacs.orgacs.org These syntheses often feature key steps such as diastereoselective Mukaiyama aldol (B89426) reactions, 7-endo-trig cyclizations based on bridgehead carbocations, and strategic redox manipulations and 1,2-migrations to achieve the desired substitution patterns and skeletons. researchgate.netacs.orgacs.orgorganic-chemistry.org
One approach to constructing the 5/7/6/5 tetracyclic skeleton involves a unique 7-endo-trig cyclization mediated by a bridgehead carbocation. researchgate.netresearchgate.netacs.org Another strategy utilizes an oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade to assemble the bicyclo[3.2.1]octane framework (CD rings). acs.org Biomimetic rearrangements, such as the 1,2-migration of a grayanane-type skeleton to a kalmane-type skeleton, have also been employed in the total synthesis of related grayanoids like kalmanol. researchgate.netchinesechemsoc.org
Early synthetic work towards grayanotoxin II involved a relay approach starting from a degradation product of grayanotoxin II itself, although this required a significant number of steps. nih.gov Later syntheses have aimed for greater efficiency and stereocontrol. researchgate.netacs.orgacs.orgnih.govbeilstein-journals.org
Semi-synthetic Modifications of Isograyanotoxin II
Semi-synthetic modifications of naturally occurring grayanotoxins, including this compound, provide a route to explore the structure-activity relationships and generate novel compounds with potentially improved properties. These modifications typically involve targeted chemical reactions at specific functional groups present in the grayanane skeleton.
Hydroxylation and Epoxidation Studies
Hydroxylation and epoxidation are common modifications performed on complex natural products to introduce oxygen-containing functionalities, which can significantly impact their biological activities. While specific studies focusing solely on the hydroxylation and epoxidation of this compound were not extensively detailed in the search results, research on related grayananes and other diterpenoids provides insights into the general strategies employed.
Introducing hydroxyl groups can be achieved through various oxidation methods. For instance, selective dihydroxylation of alkene functionalities has been reported in the synthesis of grayanane-related compounds. researchgate.net Epoxidation reactions can target specific double bonds within the grayanane skeleton. Studies on other natural products have demonstrated the use of epoxidation of silyl (B83357) enol ethers as a strategy for α-hydroxylation after subsequent rearrangement. beilstein-journals.org The presence of diverse epoxy groups has been noted in newly isolated epoxy-grayanane diterpenes, highlighting the potential for epoxidation as a semi-synthetic modification. mdpi.com Directed epoxidation, such as C6-OH-directed epoxidation of a C1-C5 alkene, has been utilized in the total synthesis of grayanotoxin III, suggesting similar strategies could be applied to this compound. acs.org
Esterification and Acetylation Derivations
Esterification and acetylation are common derivatization strategies used to modify hydroxyl groups in natural products, altering their polarity, solubility, and potentially their biological interactions. Acetylation specifically introduces an acetyl group, typically by reacting an alcohol with acetic acid, acetic anhydride (B1165640), or acetyl chloride in the presence of a catalyst. wikipedia.orgchemguide.co.uk Esterification, in a broader sense, involves the reaction of a carboxylic acid with an alcohol to form an ester. chemguide.co.ukbyjus.com
While direct studies on the esterification and acetylation of this compound were not prominently featured, research on other grayananes and triterpenoids demonstrates the applicability of these methods. For example, maslinic acid, a pentacyclic triterpene acid, has been subjected to acetylation using acetic anhydride as part of a semi-synthetic route to novel derivatives. mdpi.com This suggests that the hydroxyl groups in this compound are amenable to similar acetylation reactions.
Esterification can be achieved through various methods, including reactions between carboxylic acids and alcohols catalyzed by acids like sulfuric acid or p-toluenesulfonic acid (pTSA), or by using activating agents like acid anhydrides or acyl chlorides. chemguide.co.ukorganic-chemistry.org These methods could be applied to react the hydroxyl groups of this compound with various carboxylic acids to yield ester derivatives.
The derivatization of hydroxyl groups is a common strategy in chemical modification of bioactive molecules to improve their properties. uzh.chnih.gov The ease of esterification and acetylation makes them valuable tools in exploring the effect of masking or altering hydroxyl functionalities in this compound.
Novel Grayanane Derivatives and Analog Synthesis
The synthesis of novel grayanane derivatives and analogs extends beyond modifications of existing grayanotoxins and includes the creation of compounds with altered skeletons or substitution patterns. This area of research is driven by the desire to discover compounds with modified biological activities or improved pharmacological profiles.
Strategies for synthesizing novel grayanane derivatives often involve building the grayanane core with designed variations or introducing diverse functional groups at different positions. This can include altering the oxidation states at various carbons (e.g., C2, C3, C5, C6, C7, C10, C14, C15, C16, and C17) and incorporating different functionalities such as free or acylated alcohols, olefins, ketones, or epoxides. researchgate.net
Convergent synthetic strategies are particularly useful in the synthesis of grayanane analogs, as they allow for the modular assembly of fragments with desired structural features. bc.edunih.gov This approach facilitates the creation of a library of analogs with systematic variations.
Recent research has reported the isolation and synthesis of novel grayanane diterpenoids with diverse structural features, including those with epoxy groups at different positions (e.g., 6,10-epoxy, 11,16-epoxy, 9β,10β-epoxy, 10,14-epoxy, and 7,10-epoxy). mdpi.com The synthesis of these novel structures provides valuable insights into the chemical space of grayanane diterpenoids and their potential for diverse biological activities.
The rearrangement of the ent-kaurane skeleton (a 6,6-ring system) to the grayanane 5,7-ring system represents a strategy for accessing the grayanane framework from a different starting point, potentially enabling the synthesis of a wide range of grayanane diterpenes. ohiolink.edu
The development of divergent synthetic approaches that can access multiple grayanane subfamilies with distinct carbon skeletons from common intermediates is a highly desirable, albeit challenging, goal in this field. chinesechemsoc.org Such strategies would significantly streamline the synthesis of diverse grayanane derivatives and analogs.
Biological Activities and Mechanistic Studies Non Human Systems
Modulation of Ion Channels and Receptor Interactions
The primary mechanism of action for grayanotoxins, including Isograyanotoxin II, involves the modulation of ion channels, which subsequently impacts receptor signaling pathways.
The most well-documented biological activity of grayanane diterpenoids is their interaction with voltage-gated sodium channels (VGSCs). nih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.gov
Grayanotoxins, as site 2 neurotoxins, exert their effect by binding to the open state of the VGSCs. nih.gov This binding prevents the channels from inactivating, a critical step for the repolarization of the cell membrane. The result is a persistent influx of sodium ions, leading to a constant state of membrane depolarization and sustained activation of the cell. nih.gov This mechanism underlies the acute toxic effects observed upon exposure to these compounds. nih.gov
Table 1: Interaction of Grayanotoxins with Voltage-Gated Sodium Channels
| Toxin Class | Binding Site on VGSC | Mechanism of Action | Resulting Effect |
|---|
This table summarizes the general mechanism attributed to grayanotoxins as a class.
The interaction of this compound with acetylcholine (B1216132) receptors appears to be indirect. The persistent activation of sodium channels leads to widespread neuronal firing, including the vagus nerve. nih.gov This results in a significant release of the neurotransmitter acetylcholine (ACh). nih.gov The toxic symptoms associated with grayanotoxin exposure are consistent with this overstimulation of the cholinergic system. nih.gov Studies have shown that the administration of acetylcholine receptor antagonists, such as atropine (B194438) (a muscarinic antagonist), can counteract the toxic effects of grayananes. nih.gov This indicates that while this compound itself does not directly act as an antagonist at acetylcholine receptors, its downstream effects are mediated by the cholinergic system, and these effects can be blocked by receptor antagonists.
Neuromodulatory Effects in in vitro and Animal Models
Beyond their acute toxic effects, this compound and related compounds have been investigated for other neuromodulatory properties, including potential therapeutic applications.
Several studies have identified significant antinociceptive (analgesic) properties in grayanane diterpenoids isolated from various Rhododendron and Pieris species. nih.govmdpi.com In vivo studies, primarily using the acetic acid-induced writhing test in mice, have demonstrated the pain-relieving potential of this class of compounds. nih.govtandfonline.comresearchgate.net
For instance, research on diterpenoids from Rhododendron micranthum showed that certain grayanane compounds exhibited potent antinociceptive effects, with significant inhibition of writhing responses at low doses. nih.govtandfonline.com Similarly, grayananes isolated from the roots of Pieris formosa also displayed significant analgesic activity in the same animal model, with some compounds being more potent than the reference drug morphine. researchgate.net While these studies did not always test this compound specifically, the consistent analgesic activity across numerous grayanane analogs suggests this is a class effect.
Table 2: Antinociceptive Activity of Selected Grayanane Diterpenoids in Acetic Acid-Induced Writhing Test in Mice
| Compound Source | Compound(s) | Inhibition of Writhing (%) | Reference |
|---|---|---|---|
| Rhododendron micranthum | Grayanane-type diterpenoids | 45.8% - 86.1% | nih.govtandfonline.com |
| Pieris formosa | Grayanane diterpenoids | Significant, some more potent than morphine | researchgate.net |
This table presents data for compounds structurally related to this compound, demonstrating the analgesic potential of the grayanane chemical class.
The anti-inflammatory potential of grayanane diterpenoids has been evaluated in in vitro models. A key mechanism identified is the inhibition of nitric oxide (NO) production in inflammatory conditions. Nitric oxide is a significant signaling molecule in the inflammatory process, and its overproduction can contribute to tissue damage.
A study on grayanane diterpenoids isolated from the leaves of Rhododendron molle evaluated their effects on lipopolysaccharide (LPS)-induced NO production in RAW264.7 mouse macrophages. nih.govacs.org Several of the tested grayanane compounds demonstrated significant inhibitory activity, reducing the production of NO. nih.govacs.org This suggests that a primary anti-inflammatory mechanism of these compounds is the modulation of the NO pathway in immune cells.
Table 3: Anti-inflammatory Activity of Selected Grayanane Diterpenoids
| Compound Class | In Vitro Model | Mechanism | IC₅₀ Values | Reference |
|---|
This table shows the in vitro anti-inflammatory activity of grayanane compounds related to this compound.
Enzyme Inhibition and Molecular Target Identification
Recent research has begun to identify specific molecular targets for grayanane diterpenoids beyond ion channels. One such target is Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.comnih.gov PTP1B is an enzyme that plays a crucial role in downregulating insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is considered a therapeutic strategy for type 2 diabetes and obesity. The discovery that grayanane diterpenes can inhibit PTP1B suggests a broader range of biological activities and potential therapeutic applications for compounds like this compound. mdpi.comnih.gov This finding points to a direct interaction with and inhibition of a key enzyme involved in metabolic regulation.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
There is currently no available scientific literature detailing the inhibitory effects of this compound on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a crucial enzyme in metabolic regulation, and its inhibitors are actively researched for their potential in managing conditions like type 2 diabetes and obesity. However, studies to determine if this compound possesses any activity against this enzyme have not been published.
Sirtuin 1 (SIRT1) Inhibitory Activity
Similarly, the scientific record lacks any investigation into the interaction between this compound and Sirtuin 1 (SIRT1). SIRT1 is a protein deacetylase that plays a vital role in various cellular processes, including aging, inflammation, and metabolism. While the modulation of SIRT1 activity is a significant area of research, the potential for this compound to act as an inhibitor of this enzyme has not been explored in any published studies.
Ecological and Pest Control Applications
Antifeedant Properties in Herbivore Deterrence
Information regarding the antifeedant properties of this compound against herbivores is not present in the available scientific literature. Many plant-derived secondary metabolites have been identified as feeding deterrents, playing a crucial role in plant defense. However, no studies have specifically investigated whether this compound exhibits such properties.
Insecticidal Potentials
The potential of this compound as an insecticide is another area that remains uninvestigated. Natural compounds are a rich source for the discovery of new insecticidal agents. Despite this, there are no published research findings on the insecticidal activity of this compound against any insect species.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Key Structural Features for Biological Potency
Grayanotoxins bind to a specific receptor site on the α-subunit of VGSCs, known as neurotoxin receptor site 2. researchgate.netguidetopharmacology.org This site is primarily located within the inner vestibule of the channel pore, formed by residues from the S6 helices of each of the four homologous domains of the α-subunit. researchgate.netnih.gov Key amino acid residues within these S6 segments have been implicated in grayanotoxin binding. For instance, studies on the Naᵥ1.4 channel have identified residues like Phe-1579 and Tyr-1586 in domain I, as well as residues in domain II (Asn-784) and domain III (Ser-1276), as important for grayanotoxin interaction. nih.gov
The hydroxyl groups present on the grayanotoxin core structure are considered critical for their interaction with the sodium channel. While specific detailed SAR data solely for Isograyanotoxin II is limited in the provided context, studies on related grayanotoxins, which share the same binding site, offer insights. The arrangement and presence of hydroxyl groups at specific positions on the grayanotoxane (B1244316) skeleton are likely key determinants of binding affinity and efficacy in modulating channel gating. The lipophilic character of grayanotoxins, influenced by the hydroxyl groups and the hydrocarbon core, also plays a role in their ability to partition into the cell membrane to access the intracellular binding site on the sodium channel. nih.govnih.gov
Stereochemical Influences on Bioactivity
The stereochemistry of grayanotoxins is a significant factor influencing their biological activity. The grayanotoxins exist as a family of closely related compounds with distinct stereochemical configurations and functional group arrangements. Differences in the position and orientation of hydroxyl groups and the presence and stereochemistry of double bonds or epoxide rings contribute to variations in their potency and specific effects on VGSCs. While direct comparative data on the bioactivity of this compound versus Grayanotoxin II based solely on stereochemical differences at a specific center is not explicitly detailed, the existence of these isomers with potentially different activities highlights the importance of precise three-dimensional structure for receptor interaction. The intricate architecture of the VGSC binding site suggests that subtle changes in the toxin's stereochemistry could affect the fit and interaction with key residues, thereby altering binding affinity and functional modulation of the channel.
Impact of Derivatization on Structure-Activity Profiles
Chemical derivatization of grayanotoxins can significantly alter their physical properties and biological activities. Modifications to the hydroxyl groups, such as acetylation or oxidation, can change the lipophilicity and hydrogen bonding capacity of the molecule, which in turn can affect its ability to cross cell membranes and interact with the VGSC binding site. For example, studies on grayanotoxin II derivatives have shown that modifications, such as the introduction of hydroxyl groups at the 9-position, can influence acute toxicity. nih.gov Specifically, 9α- and 9β-hydroxy grayanotoxin II derivatives were found to have lower lethal dosages compared to grayanotoxin II in mice, indicating altered potency upon this specific derivatization. nih.gov
Advanced Analytical Chemistry in Isograyanotoxin Ii Research
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and identification of grayanotoxins and their metabolites. nih.govnih.gov HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and differentiating them from interfering substances in complex samples. nih.govdiva-portal.orgresearchgate.net
In grayanotoxin research, HRMS has been applied to elucidate the toxin profile in contaminated samples like honey. nih.govtandfonline.com By searching for predictable mass spectrometric fragment ions, researchers can screen for and identify various grayanotoxins, even when reference standards for all compounds are not available. nih.govtandfonline.com This is particularly valuable given the large number of naturally occurring grayanotoxins. bund.de The ability of HRMS to provide detailed fragmentation patterns further aids in the structural elucidation of identified grayanotoxins and their potential metabolites. diva-portal.orgtandfonline.com
HRMS, often coupled with liquid chromatography (LC-HRMS), is widely used in untargeted metabolomics, allowing for the comprehensive profiling of metabolites in a sample. diva-portal.organimbiosci.org This approach can be applied to investigate the metabolic fate of grayanotoxins, including Isograyanotoxin II, in biological systems, although specific studies on the metabolite profiling of this compound using HRMS were not explicitly detailed in the provided snippets. diva-portal.orgfrontiersin.org However, the general applicability of LC-HRMS for drug metabolite identification and profiling suggests its relevance in understanding how this compound is processed metabolically. nih.govdiva-portal.orgfrontiersin.org
Isotope Dilution Techniques for Quantification
Accurate quantification of grayanotoxins is crucial for assessing exposure and toxicity. Isotope dilution analysis (IDA), also known as isotope dilution mass spectrometry (ID-MS), is a highly accurate quantitative technique. biotage.comicpms.czscribd.com This method involves adding a known amount of an isotopically enriched analogue of the analyte (an internal standard) to the sample before extraction and analysis. biotage.comicpms.czpacificrimlabs.com
The principle of isotope dilution is based on measuring the change in the isotopic ratio of the analyte after the addition of the isotopically labeled standard. biotage.comicpms.czscribd.com Since the native analyte and its isotopically labeled analogue have nearly identical chemical properties, they behave similarly throughout the sample preparation and analysis process. biotage.compacificrimlabs.com Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for precise quantification by comparing the signal ratio of the native analyte to the labeled standard using mass spectrometry. biotage.compacificrimlabs.com
Isotope dilution mass spectrometry has been used for the quantitative determination of grayanotoxins, including Grayanotoxin II, in biological samples such as rumen contents, feces, and urine. nih.gov This demonstrates the applicability of the technique for accurate quantification of grayanotoxins in complex biological matrices. nih.gov IDA is considered a reference method in some applications due to its high accuracy and reduced susceptibility to matrix effects compared to external calibration methods. icpms.cz
Method Development for Trace Analysis in Biological Matrices (Non-Human)
Developing sensitive and reliable analytical methods for the trace analysis of grayanotoxins in biological matrices is essential for understanding their absorption, distribution, metabolism, and excretion in animals. Biological matrices, such as urine, feces, plasma, and organ tissues, present significant challenges due to their complex composition and potential for matrix effects that can interfere with the analysis. researchgate.netnih.govyoutube.com
Methods have been developed for the quantitative determination of grayanotoxins, including Grayanotoxin II, in non-human biological samples like rumen contents, feces, and urine using techniques such as LC-MS/MS. nih.gov These methods typically involve steps for sample preparation, including extraction and clean-up, to isolate the grayanotoxins from the complex matrix. nih.gov For instance, grayanotoxins have been extracted from solid samples with methanol, followed by dilution with water and clean-up using solid phase extraction (SPE). nih.gov
LC-MS/MS is a commonly employed technique for trace analysis due to its sensitivity and selectivity. leeder-analytical.comnih.govresearchgate.netacs.orgacs.org The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions and monitoring of characteristic fragmentation patterns, enhancing the confidence of identification and quantification in complex matrices. tandfonline.comnih.gov Method validation is crucial to ensure the accuracy, precision, sensitivity, and reliability of the analytical method for the specific biological matrix and analyte of interest. acs.orgacs.orgresearchgate.net This includes evaluating parameters such as method detection limits, recovery rates, and matrix effects. nih.govresearchgate.net For example, a developed LC-MS/MS method for grayanotoxins in rumen contents, feces, and urine reported method detection limits of 0.2 µg/g in rumen contents and feces, and 0.05 µg/g in urine, with good recovery rates. nih.gov
Future Directions and Research Gaps
Elucidation of Undiscovered Biosynthetic Enzymes
The biosynthesis of grayanotoxins, including Isograyanotoxin II, in plants of the Ericaceae family involves a complex cascade of enzymatic reactions transforming geranylgeranyl pyrophosphate into the characteristic polycyclic grayanotoxane (B1244316) skeleton and subsequent modifications. While some steps in the general diterpenoid biosynthesis pathway are known, the specific enzymes responsible for many late-stage modifications leading to this compound remain largely undiscovered. Future research should focus on identifying and characterizing these enzymes. Approaches such as genomics, transcriptomics, and proteomics applied to this compound-producing plants can help pinpoint candidate genes and proteins involved in the pathway. nih.gov Functional characterization of these enzymes through heterologous expression and in vitro assays is essential to understand their catalytic mechanisms and substrate specificities. Elucidating these biosynthetic steps is not only fundamental to understanding the plant's metabolic processes but also opens avenues for potential metabolic engineering to enhance this compound production or create novel analogs.
Exploration of Novel Biological Activities in Non-Mammalian Models
While grayanotoxins are known for their neurotoxic effects in mammals, their potential biological activities in non-mammalian organisms are less explored. Future research could investigate the effects of this compound on insects, fungi, bacteria, or other organisms. Given the ecological context of grayanotoxin production in plants, these compounds may play roles in defense against herbivores or pathogens. Studies could involve testing the insecticidal, antifungal, or antibacterial properties of this compound. Exploring interactions with ion channels or other molecular targets in these diverse organisms could reveal novel mechanisms of action and potential applications beyond the mammalian nervous system. Research in this area could also shed light on the evolutionary pressures that led to the biosynthesis of these compounds in plants.
Development of Chemo-enzymatic Synthetic Routes
The structural complexity of this compound makes its total chemical synthesis challenging and often inefficient, requiring numerous steps and producing low yields. Developing chemo-enzymatic synthetic routes presents a promising future direction. This approach combines the power of chemical synthesis for constructing the core skeleton or specific challenging moieties with the specificity and efficiency of enzymes for introducing functional groups or performing stereoselective transformations. Identifying and engineering enzymes from the native biosynthetic pathway or other sources that can catalyze specific hydroxylation, oxidation, or cyclization steps could significantly streamline the synthesis of this compound and its analogs. Such routes could provide more sustainable and scalable methods for obtaining this compound for research purposes and potential applications.
Advanced in silico Modeling for Mechanistic Predictions
Advanced in silico modeling techniques offer powerful tools for predicting the behavior and interactions of this compound at the molecular level. Future research should leverage methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. These techniques can be used to predict potential binding sites and affinities of this compound with various biological targets, including ion channels and receptors, in both mammalian and non-mammalian systems. In silico modeling can also help elucidate the conformational dynamics of this compound and how these relate to its activity. Furthermore, QSAR modeling can aid in designing and predicting the activity of novel this compound analogs, guiding future synthetic efforts and biological testing. These computational approaches can significantly accelerate the pace of discovery by prioritizing experimental investigations and providing mechanistic insights.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Isograyanotoxin II in natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water) followed by chromatographic purification (HPLC or TLC). Structural confirmation relies on spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) for stereochemical resolution of the grayanane skeleton .
- Mass spectrometry (HRMS) for molecular weight and fragmentation patterns.
- Comparative analysis with reference spectra from databases like SciFinder or Reaxys is critical for validation .
Q. How can researchers design experiments to study the acute toxicity mechanisms of this compound?
- Methodological Answer :
- In vitro models : Patch-clamp electrophysiology on sodium channels (e.g., Nav1.7) to assess toxin-induced depolarization .
- In vivo models : Rodent studies with controlled dosing (oral/IP) and monitoring of symptoms (e.g., hypersalivation, arrhythmia). Include negative controls and dose-response curves .
- Data interpretation : Cross-reference results with structurally analogous grayanotoxins (e.g., Grayanotoxin III) to identify structure-activity relationships .
Q. What are the best practices for synthesizing this compound derivatives to explore SAR (Structure-Activity Relationships)?
- Methodological Answer :
- Semi-synthesis : Start with natural this compound and modify functional groups (e.g., acetylation of hydroxyl groups).
- Analytical validation : Use LC-MS to confirm derivative purity (>95%) and XRD for crystallographic data .
- Biological assays : Test derivatives in parallel with the parent compound to isolate pharmacological effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported LD₅₀ values for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies, noting variables like species (mice vs. rats), administration routes, and purity of isolates .
- Standardization : Replicate key studies under controlled conditions (e.g., OECD Guidelines 423/425) to isolate confounding factors .
- Statistical rigor : Apply multivariate regression to assess the impact of variables like solvent carriers or animal weight .
Q. What experimental strategies can address the instability of this compound in aqueous solutions during long-term bioactivity assays?
- Methodological Answer :
- Stabilization : Use lyophilization for storage and reconstitute in non-aqueous solvents (e.g., DMSO with <0.1% water) .
- Real-time monitoring : Employ HPLC-PDA at timed intervals to quantify degradation products.
- Alternative models : Shift to cell-free systems (e.g., lipid bilayer electrophysiology) to minimize solvent interactions .
Q. How can computational modeling enhance the understanding of this compound’s binding affinity to voltage-gated sodium channels?
- Methodological Answer :
- Docking simulations : Use tools like AutoDock Vina with Nav1.7 cryo-EM structures (PDB: 6J8J) to predict binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of toxin-channel interactions.
- Validation : Correlate computational ΔG values with experimental IC₅₀ data from patch-clamp assays .
Q. What methodological gaps exist in current ecological studies on this compound’s role in plant-herbivore interactions?
- Methodological Answer :
- Field-data limitations : Many studies rely on lab-based assays; integrate field observations (e.g., toxin levels in Rhododendron spp. across seasons) .
- Multi-trophic assays : Design experiments testing herbivore feeding preferences paired with toxin quantification (HPLC) in plant tissues .
- Omics integration : Apply transcriptomics to identify biosynthetic pathways upregulated under herbivory stress .
Data Analysis & Reporting Guidelines
- Contradictory results : Use systematic frameworks (e.g., PRISMA) for literature reviews and emphasize reproducibility criteria (e.g., ≥3 independent replicates) .
- Ethical reporting : Disclose all negative results and methodological limitations to avoid publication bias .
- Data sharing : Deposit raw spectra, crystallographic data, and toxicity datasets in repositories like Zenodo or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
